2-(Phenylsulfanyl)pyridin-3-amine
Overview
Description
2-(Phenylsulfanyl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a phenylsulfanyl group at the 2-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)pyridin-3-amine typically involves the introduction of the phenylsulfanyl group to a pyridine precursor. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylsulfanyl reagent under suitable conditions. For example, the reaction of 2-chloropyridine with thiophenol in the presence of a base such as sodium hydride can yield 2-(Phenylsulfanyl)pyridine, which can then be aminated at the 3-position using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: 2-(Phenylsulfonyl)pyridin-3-amine.
Reduction: this compound (if starting from a nitro precursor).
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)pyridin-3-amine: Similar structure but with a sulfone group instead of a sulfanyl group.
2-(Phenylthio)pyridin-3-amine: Similar structure but with a thioether group instead of a sulfanyl group.
2-(Phenylsulfanyl)pyridine: Lacks the amine group at the 3-position.
Uniqueness
2-(Phenylsulfanyl)pyridin-3-amine is unique due to the presence of both the phenylsulfanyl and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the potential for diverse applications in various fields .
Properties
IUPAC Name |
2-phenylsulfanylpyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHRGXJUSHPCRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327910 | |
Record name | 2-phenylsulfanylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94924-89-7 | |
Record name | 2-phenylsulfanylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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